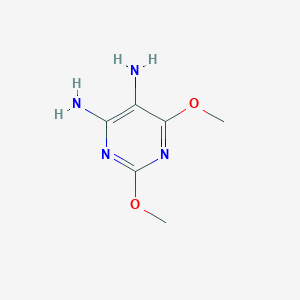

5,6-Diamino-2,4-dimethoxypyrimidine

Description

Properties

IUPAC Name |

2,6-dimethoxypyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWHZZKIZSSMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1N)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

- Methoxy vs.

- Amino Group Positioning: Derivatives with amino groups at positions 5 and 6 (e.g., 5,6-Diamino-2,4-dihydroxypyrimidine) exhibit antimalarial activity, whereas those with amino groups at positions 2 and 4 (e.g., 2,4-Diamino-6-methoxypyrimidine) lack reported therapeutic applications ().

Pharmacological Activity

Physicochemical Properties

Table 2: Solubility and Stability

Notes:

- Sulfate salts (e.g., 5,6-Diaminouracil sulfate) improve aqueous solubility, facilitating in vitro studies ().

- Thiol-containing analogs (e.g., 2,4-Dimercapto-5,6-diaminopyrimidine) require inert storage conditions due to oxidation sensitivity ().

Preparation Methods

Cyclization-Based Core Formation

A common approach involves cyclization reactions using cyanoacetate derivatives and urea. For example, methyl cyanoacetate and urea react in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, which is subsequently methylated to yield methoxy groups. While this method primarily targets 4-amino-2,6-dimethoxypyrimidine, modifying the starting materials to include pre-functionalized amines could enable the synthesis of 5,6-diamino derivatives.

Reaction Conditions for Cyclization:

-

Solvent: Anhydrous methanol or ethanol

-

Temperature: 65–80°C (reflux)

-

Catalyst: Sodium or potassium hydroxide

Direct Amination of Dimethoxypyrimidine Precursors

Nitrosation and Hydrogenation

Patent CN105646372A demonstrates a method for converting 2-amino-4,6-dimethoxypyrimidine into 2,5-diamino-4,6-dimethoxypyrimidine via nitrosation followed by hydrogenation. This two-step process could be adapted for 5,6-diamino substitution:

-

Nitrosation:

-

Hydrogenation:

Challenges:

-

Regioselective nitrosation at the 5-position requires precise control of pH and temperature.

-

Competing nitration at other positions may necessitate chromatographic purification.

Formylation-Amination Sequential Approach

Patent CN111646994A outlines a formylation-amination strategy for 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which could inspire analogous routes for this compound:

-

Formylation:

-

Reagents: Formamide, sodium thiosulfate catalyst

-

Conditions: 80–100°C, aqueous environment

-

Intermediate: Formamido-pyrimidine derivative

-

-

Hydrolysis and Amination:

Methylation of Diaminopyrimidine Intermediates

Introducing methoxy groups to diaminopyrimidines often employs methylating agents like dimethyl sulfate or dimethyl carbonate. Patent CN111039876A highlights a phase-transfer-catalyzed methylation using tetrabutylammonium bromide, which enhances reaction efficiency:

Methylation Conditions:

-

Methylating Agent: Dimethyl sulfate

-

Catalyst: Tetrabutylammonium bromide

-

Base: Sodium hydroxide

-

Solvent: Toluene or DMF

-

Temperature: 60–80°C

-

Time: 8–10 hours

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.